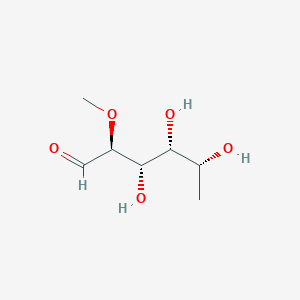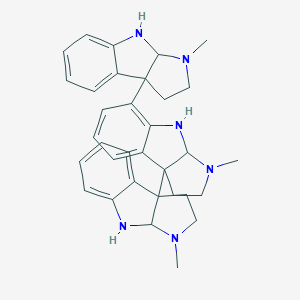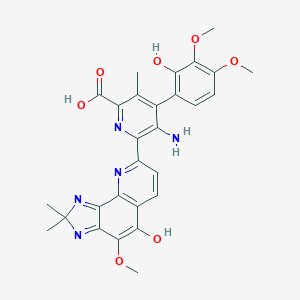
1-Phenyl-2-(4-piperidinylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(4-piperidinylamino)ethanol, also known as PPAE, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPAE belongs to the family of beta-adrenergic receptor agonists, which are known to have a range of effects on the cardiovascular and respiratory systems. In
科学的研究の応用
1-Phenyl-2-(4-piperidinylamino)ethanol has been studied extensively for its potential therapeutic applications. It has been shown to have bronchodilatory effects, making it a potential treatment for asthma and other respiratory conditions. 1-Phenyl-2-(4-piperidinylamino)ethanol has also been studied for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function in animal models.
作用機序
1-Phenyl-2-(4-piperidinylamino)ethanol acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptors. Activation of these receptors leads to relaxation of smooth muscle, resulting in bronchodilation and improved air flow. 1-Phenyl-2-(4-piperidinylamino)ethanol also has positive inotropic effects on the heart, leading to improved cardiac function.
生化学的および生理学的効果
1-Phenyl-2-(4-piperidinylamino)ethanol has a range of biochemical and physiological effects. It has been shown to increase cyclic AMP levels in bronchial smooth muscle cells, leading to relaxation and bronchodilation. 1-Phenyl-2-(4-piperidinylamino)ethanol also increases calcium uptake in cardiac myocytes, leading to improved cardiac contractility. In addition, 1-Phenyl-2-(4-piperidinylamino)ethanol has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions.
実験室実験の利点と制限
1-Phenyl-2-(4-piperidinylamino)ethanol has several advantages for use in lab experiments. It is a well-characterized compound with known synthesis methods and properties. 1-Phenyl-2-(4-piperidinylamino)ethanol is also relatively stable, making it suitable for long-term storage and use. However, there are also some limitations to the use of 1-Phenyl-2-(4-piperidinylamino)ethanol in lab experiments. It can be difficult to obtain pure 1-Phenyl-2-(4-piperidinylamino)ethanol, and its effects can vary depending on the experimental conditions.
将来の方向性
There are many potential future directions for research on 1-Phenyl-2-(4-piperidinylamino)ethanol. One area of interest is the development of new formulations or delivery methods for 1-Phenyl-2-(4-piperidinylamino)ethanol, which could improve its efficacy and reduce side effects. Another area of interest is the study of 1-Phenyl-2-(4-piperidinylamino)ethanol in combination with other drugs, to determine if it could enhance their therapeutic effects. Finally, there is potential for the development of new drugs based on the structure of 1-Phenyl-2-(4-piperidinylamino)ethanol, which could have improved efficacy and fewer side effects.
合成法
1-Phenyl-2-(4-piperidinylamino)ethanol can be synthesized through a multi-step process involving the reaction of phenylacetonitrile with 4-piperidinone to form 1-phenyl-2-(4-piperidinyl)acetonitrile. This compound is then reduced using lithium aluminum hydride to form 1-Phenyl-2-(4-piperidinylamino)ethanol. The synthesis of 1-Phenyl-2-(4-piperidinylamino)ethanol has been optimized to improve yield and purity, making it a viable compound for research and development.
特性
製品名 |
1-Phenyl-2-(4-piperidinylamino)ethanol |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
1-phenyl-2-(piperidin-4-ylamino)ethanol |
InChI |
InChI=1S/C13H20N2O/c16-13(11-4-2-1-3-5-11)10-15-12-6-8-14-9-7-12/h1-5,12-16H,6-10H2 |
InChIキー |
NRYHIIHGRRHTMH-UHFFFAOYSA-N |
SMILES |
C1CNCCC1NCC(C2=CC=CC=C2)O |
正規SMILES |
C1CNCCC1NCC(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
![[3.2.1]Propellane](/img/structure/B231374.png)


![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)







![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)